Pheniramine is a first-generation antihistamine in the alkylamine class, similar to [brompheniramine] and [chlorpheniramine]. It is used in some over-the-counter allergy as well as cold & flu products in combination with other drugs. Pheniramine's use as an anti-allergy medication has largely been supplanted by second-generation antihistamines such as [cetirizine] and [loratadine].
One of the HISTAMINE H1 ANTAGONISTS with little sedative action. It is used in treatment of hay fever, rhinitis, allergic dermatoses, and pruritus.
Pheniramine
CAS No.: 86-21-5
Cat. No.: VC21345017
Molecular Formula: C16H20N2
Molecular Weight: 240.34 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 86-21-5 |
---|---|
Molecular Formula | C16H20N2 |
Molecular Weight | 240.34 g/mol |
IUPAC Name | N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine |
Standard InChI | InChI=1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3 |
Standard InChI Key | IJHNSHDBIRRJRN-UHFFFAOYSA-N |
Isomeric SMILES | CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
SMILES | CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2 |
Canonical SMILES | CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2 |
Boiling Point | 175.00 °C. @ 25.00 mm Hg |
Melting Point | < 25 °C |
Property | Value |
---|---|
Melting point | 104-108°C |
Boiling point | 489.25°C (estimated) |
Density | 1.2233 (estimated) |
Refractive index | 1.6800 (estimated) |
Storage temperature | 2-8°C |
Solubility | Very soluble in water, freely soluble in ethanol (96%), methanol, and methylene chloride |
Physical form | Solid |
Color | White |
Water solubility | ≥1 g/100 mL at 24°C |
λmax | 262 nm |
pH (1% solution) | 4.5-5.5 |
These properties are critical for the development of stable pharmaceutical formulations and influence the compound's bioavailability and pharmacokinetic profile .
Pharmacological Properties and Mechanism of Action
Primary Antihistaminic Mechanism
Pheniramine exerts its primary therapeutic effect through competitive antagonism at the histamine H₁ receptors. Upon binding to these receptors, pheniramine acts as an inverse agonist, effectively reducing receptor activity and counteracting the effects of histamine . This mechanism is responsible for alleviating the classic symptoms of histamine-mediated allergic reactions including pruritus (itching), vasodilation, and increased capillary permeability that leads to edema and redness.
The binding of pheniramine to H₁ receptors interrupts the histamine-induced wheal and flare response by preventing histamine from binding to its receptors. This competitive antagonism forms the foundation of its efficacy in managing allergic conditions .
Central Nervous System Effects
Unlike second-generation antihistamines, pheniramine demonstrates considerable central nervous system (CNS) penetration due to its ability to cross the blood-brain barrier. Within the CNS, pheniramine's inverse agonism of H₁ receptors produces sedation, a characteristic side effect of first-generation antihistamines . This sedative property may be therapeutically beneficial in some contexts but can limit its utility in situations requiring mental alertness.
Additional Receptor Interactions
Research suggests that pheniramine may also interact with histamine H₄ receptors, potentially contributing to its anti-inflammatory and anti-pruritic effects through mechanisms distinct from its H₁ antagonism . This broader receptor profile may explain some of the clinical efficacy observed beyond simple antihistaminic effects.
Clinical Applications and Therapeutic Uses
Approved Indications
Pheniramine is primarily indicated for the symptomatic relief of allergic conditions. Its therapeutic applications include:
-
Treatment of allergic rhinitis (hay fever)
-
Management of urticaria and other allergic skin manifestations
-
Relief of pruritus (itching) associated with various dermatological conditions
-
Component in some ophthalmic preparations for allergic conjunctivitis
Pheniramine is frequently incorporated into combination products for cold and flu symptom relief, where its antihistaminic properties complement other active ingredients such as decongestants and analgesics .
Formulations and Administration
Pheniramine is available in various pharmaceutical formulations, including:
-
Oral tablets and syrups for systemic treatment of allergic conditions
-
Topical solutions in combination with vasoconstrictors for ophthalmic use (e.g., Naphcon A, Opcon-A, Visine-A)
-
Injectable solutions for parenteral administration in acute allergic reactions
The standard adult dosage of pheniramine maleate is typically 20 to 40 mg administered three times daily, though this varies based on the specific formulation and indication .
Limitations and Side Effects
As with other first-generation antihistamines, pheniramine use is associated with several side effects that may limit its clinical utility in certain populations. Common adverse effects include:
-
Drowsiness and sedation
-
Dizziness
-
Dry mouth, nose, and throat (anticholinergic effects)
-
Headache
-
Gastrointestinal disturbances including upset stomach and constipation
Research Findings on Additional Properties
Skeletal Muscle Relaxant Effects
Recent research has identified previously unrecognized pharmacological properties of pheniramine. A significant study conducted on isolated frog rectus muscle demonstrated that pheniramine maleate possesses notable skeletal muscle relaxant properties . This investigation examined the effects of varying doses (100μg, 200μg, 400μg, and 800μg) of pheniramine maleate in combination with acetylcholine on muscle contractions.
The results revealed that all tested doses of pheniramine maleate produced significant skeletal muscle relaxation, with the maximum effect observed at the 800μg dose. These findings suggest potential therapeutic applications beyond its traditional antihistaminic use, possibly as an adjunctive therapy in conditions requiring muscle relaxation .
Prevention of Fentanyl-Induced Cough
Another significant clinical application emerging from recent research involves pheniramine's effectiveness in suppressing fentanyl-induced cough during anesthesia induction. A double-blinded, prospective, three-arm parallel, randomized clinical trial involving 120 patients scheduled for elective open heart surgery evaluated this property .
The study compared pheniramine maleate (45.5 mg IV) against lidocaine (1 mg/kg) and placebo. The findings were remarkable:
-
Cough incidence in the placebo group was 37.5%
-
Pheniramine reduced cough incidence to just 5%
-
Lidocaine reduced cough incidence to 15%
-
Statistical analysis confirmed that pheniramine was at least as effective as lidocaine in preventing this adverse effect
This research establishes pheniramine as a valuable agent for preventing fentanyl-induced cough, potentially offering advantages in certain anesthetic protocols.
Analytical and Pharmaceutical Research
Pharmaceutical analysis of pheniramine has also advanced, with the development of acid-base titrimetric methods for accurate determination of pheniramine maleate in pharmaceutical formulations. These methods have demonstrated excellent precision (relative standard deviation ≤ 2.58%) and accuracy (relative error ≤ 2.14%) .
Importantly, these analytical methods were unaffected by pharmaceutical excipients commonly used in formulations, demonstrating their robustness for quality control applications. The validation of these methods supports reliable pharmaceutical development and quality assurance of pheniramine-containing products .
Pharmaceutical Development and Production
Manufacturing Process
The synthesis of pheniramine involves several chemical processes. According to documented methods in US Patent 2,676,964, the manufacturing process begins with the reaction of potassium amide with 2-benzylpyridine in liquid ammonia, followed by the addition of β-dimethylaminoethyl chloride . After evaporation of ammonia and appropriate processing, the resulting pheniramine can be converted to pheniramine maleate through reaction with maleic acid.
This established synthetic pathway allows for commercial-scale production of pharmaceutical-grade pheniramine maleate with consistent quality and purity .
Regulatory Status and Market Position
Pheniramine is approved for use in various pharmaceutical formulations globally. In the United States, it is regulated under FDA 21 CFR sections 310.545 and 341.12, establishing its regulatory framework for pharmaceutical applications .
Despite the increasing prominence of second-generation antihistamines, pheniramine maintains a position in the pharmaceutical market, particularly in combination products and specific therapeutic niches where its unique properties offer advantages over newer alternatives .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume